

Kasugamycin Hydrochloride (CAS 19408-46-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Kasugamycin hydrochloride*

Cat. No.: *B101748*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin hydrochloride, an aminoglycoside antibiotic derived from *Streptomyces kasugaensis*, is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth overview of its physicochemical properties, mechanism of action, biological activities, and relevant experimental methodologies. Quantitative data are presented in structured tables for ease of reference, and key molecular and experimental processes are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of antimicrobial agents.

Physicochemical Properties

Kasugamycin is typically used in its more stable hydrochloride hydrate form.^[1] The fundamental physicochemical characteristics of **Kasugamycin hydrochloride** (CAS: 19408-46-9) are summarized below.

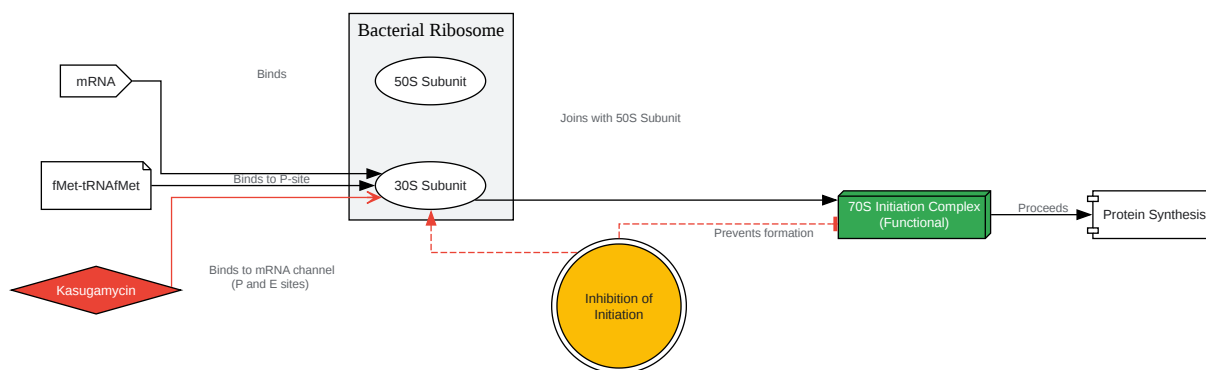
Property	Value	Reference(s)
CAS Number	19408-46-9	[2]
Molecular Formula	C ₁₄ H ₂₅ N ₃ O ₉ · HCl	[2]
Molecular Weight	415.82 g/mol	[2]
Appearance	Off-white powder/crystalline solid	[2][3]
Melting Point	202-230 °C (decomposes)	[1][4]
Solubility	Freely soluble in aqueous solutions. Solubility increases with pH.	[2][5]
Water (pH 5): 20.7 g/100 ml	[1]	
Water (pH 7): 22.8 g/100 ml	[1]	
Water (pH 9): 43.8 g/100 ml	[1]	
PBS (pH 7.2): 5 mg/ml	[3]	
Methanol: 0.744 g/100 ml	[1]	
DMSO: < 4.16 mg/mL	[6]	
Stability	Stable at room temperature and in weak acids. Decomposes in strong acids and alkaline conditions. The hydrochloride hydrate is more stable than the free base.	[1][7]
pKa	pKa1 = 3.23 (carboxylic acid) pKa2 = 7.73 (cyclic primary amine) pKa3 = 11.0 (secondary amine)	[1]

Mechanism of Action: Inhibition of Protein Synthesis

Kasugamycin exerts its antimicrobial effect by inhibiting protein synthesis at the initiation stage of translation.^[2] It specifically targets the bacterial 30S ribosomal subunit.

The binding of Kasugamycin to the 30S subunit occurs within the mRNA channel, near the peptidyl (P) and exit (E) sites.^{[3][8]} This binding interferes with the proper placement of the initiator fMet-tRNA^{fMet} and perturbs the codon-anticodon interaction between the mRNA and the initiator tRNA.^{[2][9]} This action effectively blocks the formation of the 70S initiation complex, thereby halting protein synthesis.^{[5][7]} Unlike some other aminoglycosides, Kasugamycin does not cause misreading of the mRNA.^[9]

The inhibitory action of Kasugamycin can be context-dependent, with the nucleotide preceding the start codon on the mRNA influencing the degree of inhibition.^{[5][7]}



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Mechanism of Kasugamycin action on the bacterial ribosome.

Biological Activity

Kasugamycin exhibits a broad spectrum of activity against various bacteria and some fungi. It is notably used in agriculture to control rice blast disease caused by the fungus *Magnaporthe oryzae* (formerly *Pyricularia oryzae*).[\[10\]](#)[\[11\]](#)

Antimicrobial Spectrum

Organism Type	Genera/Species	Reference(s)
Gram-Negative Bacteria	<i>Pseudomonas</i> spp., <i>Erwinia</i> spp., <i>Xanthomonas</i> spp.	[10] [12]
Other Bacteria	<i>Corynebacterium</i> spp.	[10]
Fungi	<i>Magnaporthe oryzae</i>	[10] [11]

While early reports suggested potential against *Pseudomonas aeruginosa* in urinary tract infections, subsequent in vitro studies have shown that higher concentrations are often required for bactericidal effects against many clinical isolates.[\[1\]](#)[\[4\]](#)[\[10\]](#)

Effects on Eukaryotic Cells

Kasugamycin demonstrates low toxicity to mammalian cells.[\[10\]](#) Studies on mammalian mitochondrial protein synthesis have shown that Kasugamycin has little to no inhibitory effect, distinguishing it from some other antibiotics that can impact mitochondrial ribosomes.[\[13\]](#)

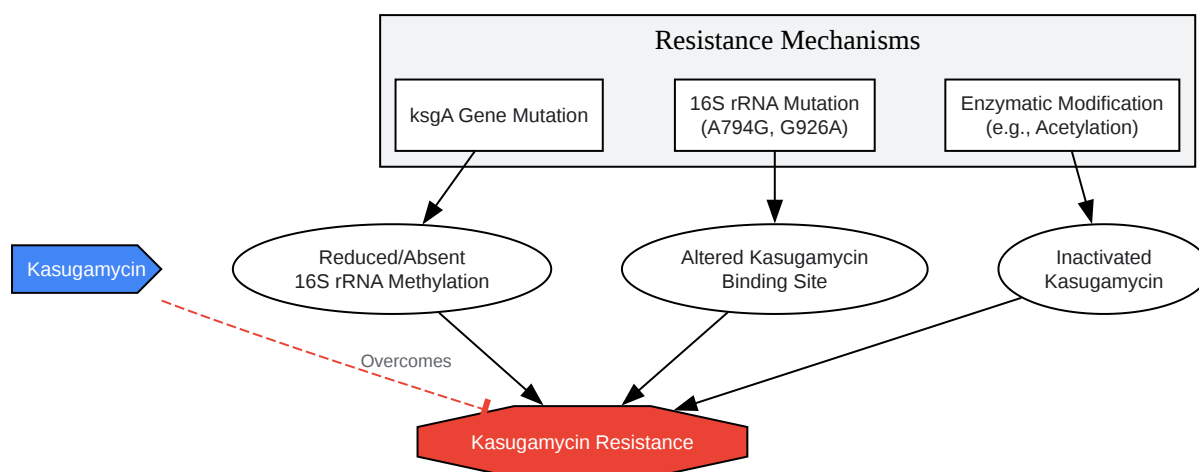
Resistance Mechanisms

Bacterial resistance to Kasugamycin can arise through several mechanisms, primarily involving modifications to its ribosomal target.

- **Modification of 16S rRNA:** The most common mechanism is the mutation of the *ksgA* gene.[\[2\]](#)[\[14\]](#) This gene encodes a 16S rRNA methyltransferase that dimethylates two specific adenosine residues (A1518 and A1519).[\[2\]](#)[\[14\]](#) The absence of this methylation confers a low level of resistance.[\[2\]](#)
- **Ribosomal Mutations:** High-level resistance can be acquired through mutations in the 16S rRNA itself, specifically at nucleotides A794 and G926, which are part of the Kasugamycin

binding site.[9]

- Enzymatic Modification: A novel gene, *aac*(2')-IIa, has been identified in some rice-pathogenic bacteria, which encodes a Kasugamycin 2'-N-acetyltransferase, an enzyme that inactivates the antibiotic.[9]



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Key mechanisms of bacterial resistance to Kasugamycin.

Experimental Protocols

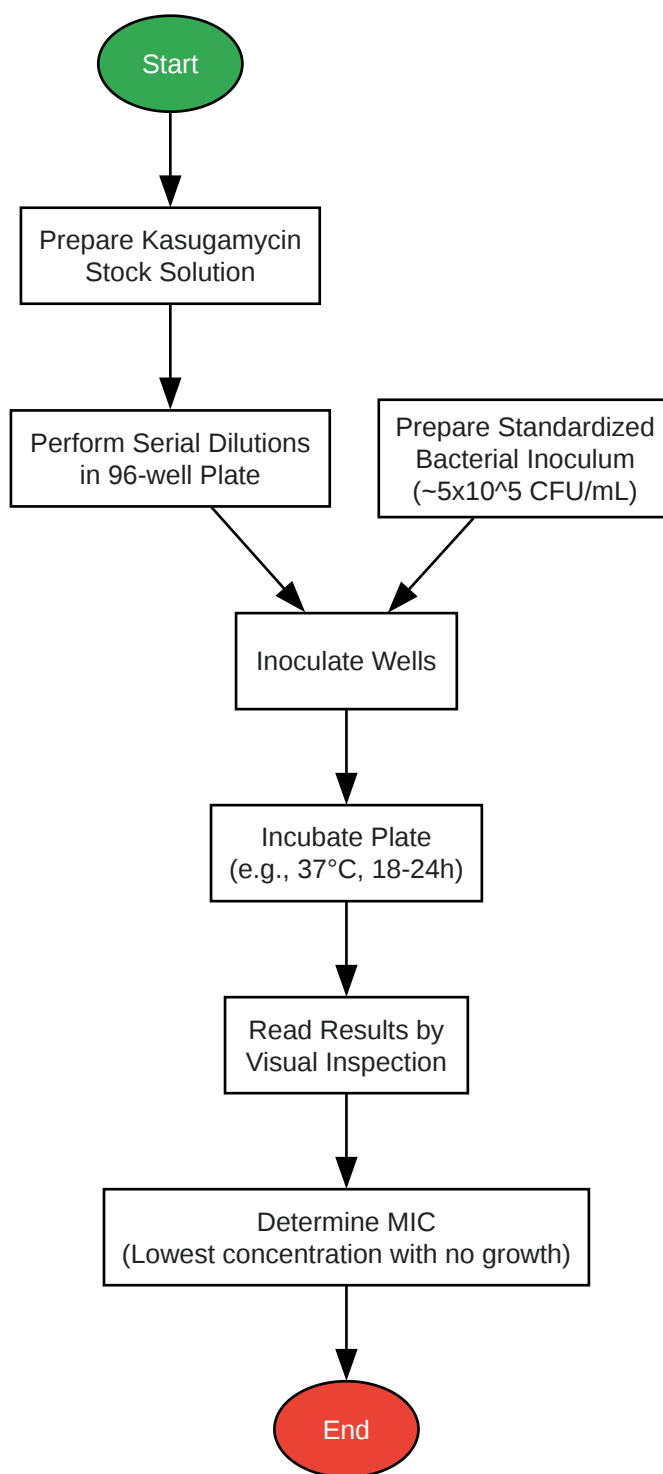
Minimum Inhibitory Concentration (MIC) Determination

The MIC of Kasugamycin can be determined using standard broth microdilution or agar dilution methods.

Broth Microdilution Protocol Outline:

- Prepare Kasugamycin Stock Solution: Dissolve **Kasugamycin hydrochloride** in an appropriate solvent (e.g., sterile water) to a known high concentration.
- Serial Dilutions: Prepare two-fold serial dilutions of the Kasugamycin stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Trypticase Soy Broth).[3]

- Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the culture to a standardized concentration, typically $\sim 5 \times 10^5$ colony-forming units (CFU)/mL.[\[15\]](#)
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no antibiotic) and a negative control (no bacteria).
- Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is the lowest concentration of Kasugamycin that completely inhibits visible bacterial growth.[\[12\]](#)



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Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Protein Synthesis Inhibition Assay

Cell-free translation systems are employed to directly measure the inhibitory effect of Kasugamycin on protein synthesis.

Cell-Free Translation Assay Outline:

- **System Preparation:** Utilize a commercial or lab-prepared cell-free transcription/translation system (e.g., from *E. coli* extracts).[\[10\]](#)
- **Reaction Mixture:** Assemble the reaction mixture containing the cell extract, amino acids (including a labeled amino acid like ³⁵S-methionine), an energy source, and a template mRNA (e.g., luciferase mRNA).[\[10\]](#)
- **Add Inhibitor:** Add varying concentrations of Kasugamycin to the reaction mixtures.
- **Incubation:** Incubate the reactions at the optimal temperature (e.g., 37°C) to allow for protein synthesis.
- **Quantification:** Measure the amount of newly synthesized protein. This can be done by quantifying the incorporation of the labeled amino acid (e.g., via scintillation counting) or by measuring the activity of a reporter protein like luciferase.[\[10\]](#)
- **Analysis:** Compare the protein synthesis levels in the presence of Kasugamycin to a no-inhibitor control to determine the extent of inhibition.

Toeprinting Analysis: This is a more specific assay to pinpoint the site of ribosomal stalling. A reverse transcriptase is used to synthesize cDNA from the mRNA template. The ribosome, stalled by Kasugamycin at the initiation codon, acts as a physical block, resulting in a truncated cDNA product ("toeprint") that can be analyzed by gel electrophoresis.[\[1\]](#)[\[10\]](#)

X-ray Crystallography of the Ribosome-Kasugamycin Complex

Determining the high-resolution structure of Kasugamycin bound to the ribosome provides precise insights into its binding site and mechanism.

Crystallography Protocol Outline:

- **Ribosome Purification:** Purify 70S ribosomes from a suitable bacterial source (e.g., *E. coli* or *Thermus thermophilus*).
- **Crystallization:** Grow crystals of the 70S ribosome under specific buffer and precipitant conditions.
- **Soaking:** Soak the ribosome crystals in a solution containing a high concentration of Kasugamycin to allow the drug to diffuse into the crystal and bind to the ribosomes.[7]
- **Data Collection:** Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.
- **Structure Determination:** Process the diffraction data and use molecular replacement and refinement techniques to determine the electron density map and build an atomic model of the ribosome-Kasugamycin complex.[7] The final structure reveals the precise interactions between Kasugamycin and the 16S rRNA.[7]

Conclusion

Kasugamycin hydrochloride remains a significant molecule in both agricultural applications and as a tool for fundamental research in protein synthesis. Its well-defined mechanism of action, targeting the initiation of translation, provides a clear basis for its antimicrobial activity. Understanding its physicochemical properties, biological spectrum, and the mechanisms by which resistance emerges is crucial for its effective use and for the development of new antibiotics that may target similar pathways. The experimental protocols outlined in this guide provide a foundation for further investigation into the properties and applications of this important aminoglycoside.

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